3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is an organic compound that features a bromine atom, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the hydroxy and thiophene groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)benzamide: Similar structure but with the thiophene ring in a different position.
3-bromo-N-(2-hydroxy-2-(4-(furan-3-yl)phenyl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYLSXSLVHJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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